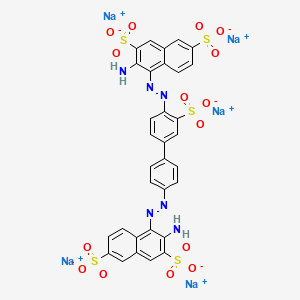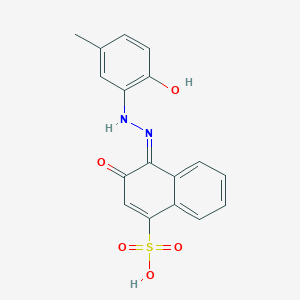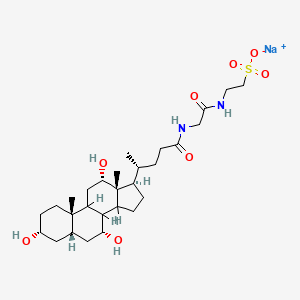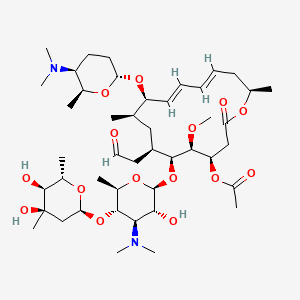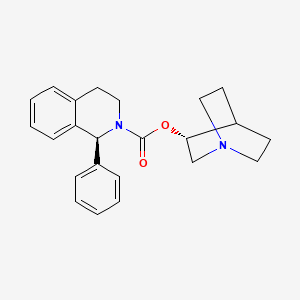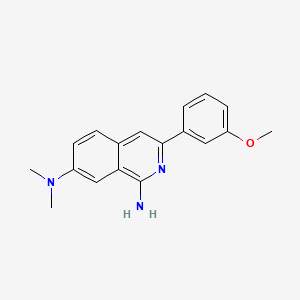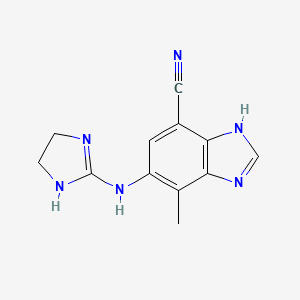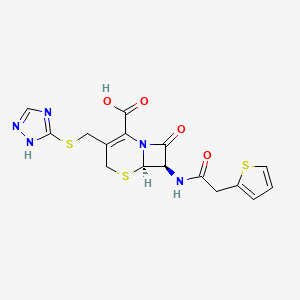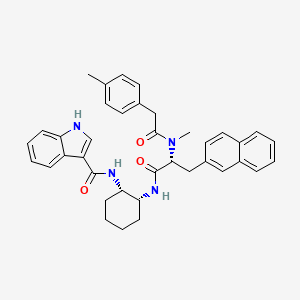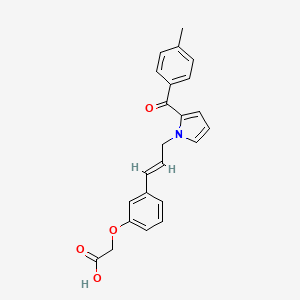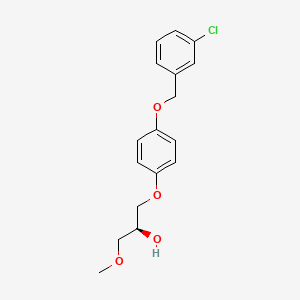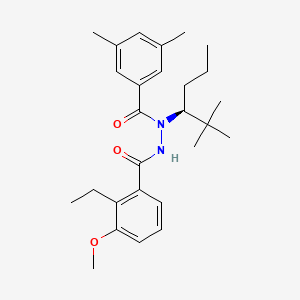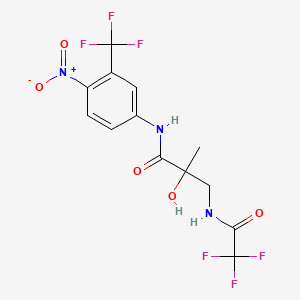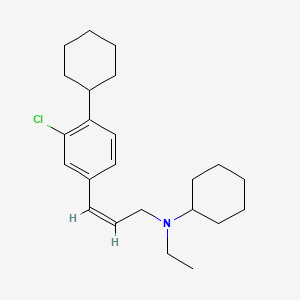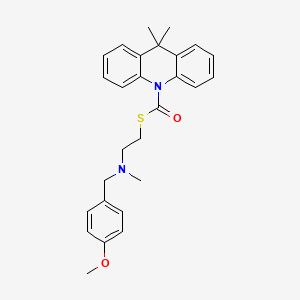
10(9H)-吖啶甲硫酸,9,9-二甲基,S-(2-(((4-甲氧苯基)甲基)甲基氨基)乙基)酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester is a Drug / Therapeutic Agent.
科学研究应用
化学发光性质
- 吖啶鎓化合物(包括与所述化学物质相似的化合物)的化学发光 (CL) 性质已得到广泛研究。这些化合物表现出显着的 CL 效率和反应动力学,受苯环中的取代基和溶剂性质的影响。研究表明了新型高效 CL 体系 (Krzymiński 等人,2010) 的潜力。
合成和稳定性
- 对与所述化学物质相关的吖啶鎓化合物合成的研究表明,各种取代基会影响发光产率和分子稳定性。某些衍生物表现出很高的稳定性和效率,作为化学发光标记,可以在极低水平检测 (Renotte 等人,2000)。
材料科学中的潜力
- 研究探索了在油化学品的合成中使用类似的吖啶鎓化合物,这些油化学品是药物的前体,也是聚酯和聚酰胺的单体。这些化合物为具有适合于材料的物理性质的生物活性化合物和基团提供了连接器 (Hinkamp 和 Schäfer,2015)。
结构分析
- 已经进行了 X 射线衍射的研究以确定吖啶鎓化合物的晶体结构。这些研究提供了对这些分子的构象和键合的见解,这些对于理解它们的化学性质和潜在应用至关重要 (Wang 等人,2011)。
潜在的抗肿瘤应用
- 一些吖啶鎓衍生物已被研究其作为抗肿瘤剂的潜力。研究表明,这些化合物可以抑制某些类型的肿瘤的生长并诱导其消退,显示出未来癌症治疗的希望 (Trown 等人,1976)。
属性
CAS 编号 |
38044-63-2 |
|---|---|
产品名称 |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester |
分子式 |
C27H30N2O2S |
分子量 |
446.6 g/mol |
IUPAC 名称 |
S-[2-[(4-methoxyphenyl)methyl-methylamino]ethyl] 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C27H30N2O2S/c1-27(2)22-9-5-7-11-24(22)29(25-12-8-6-10-23(25)27)26(30)32-18-17-28(3)19-20-13-15-21(31-4)16-14-20/h5-16H,17-19H2,1-4H3 |
InChI 键 |
ZEBKUFOXMUTVNE-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=C(C=C4)OC)C |
规范 SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=C(C=C4)OC)C |
外观 |
Solid powder |
其他 CAS 编号 |
38044-63-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(((4-methoxyphenyl)methyl)methylamino)ethyl) ester |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



